2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C18H17N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction using an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and pyrimidine derivatives.
Scientific Research Applications
2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The phenyl and sulfanyl groups contribute to binding affinity and specificity, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
- N~1~-(4-METHYLPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Uniqueness
The unique combination of the pyrimidine ring, phenyl group, and sulfanyl-acetamide moiety distinguishes 2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE from other similar compounds. This structure provides specific chemical properties and biological activities that are not observed in other compounds with similar backbones.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-9-14(10-8-13)20-17(24)12-26-19-21-16(23)11-18(25)22(19)15-5-3-2-4-6-15/h2-11,23H,12H2,1H3,(H,20,24) |
InChI Key |
YXSKGSCKRMNSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O |
Origin of Product |
United States |
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